Isotopic Purity of Upadacitinib-15N,d2: A Technical Guide
Isotopic Purity of Upadacitinib-15N,d2: A Technical Guide
This guide provides an in-depth analysis of the isotopic purity of Upadacitinib-15N,d2, a critical aspect for its use in research and clinical applications. Ensuring high isotopic enrichment is paramount for the accuracy of studies involving this stable isotope-labeled standard. This document outlines the typical data presentation for isotopic purity, detailed experimental protocols for its determination, and relevant biological and analytical workflows.
Data Presentation: Isotopic Purity and Enrichment
The isotopic purity of Upadacitinib-15N,d2 is determined by quantifying the relative abundance of all isotopic species. This data is typically provided in a Certificate of Analysis from the supplier. While specific batch data is not publicly available, the following table represents a typical format for presenting such information.
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC |
| Isotopic Enrichment (¹⁵N) | ≥99 atom % ¹⁵N | 99.2 atom % ¹⁵N | Mass Spectrometry |
| Isotopic Enrichment (²H) | ≥98 atom % ²H (d2) | 98.5 atom % ²H (d2) | Mass Spectrometry / ¹H NMR |
| Isotopologue Distribution | Mass Spectrometry | ||
| d0 | Report | 0.1% | |
| d1 | Report | 1.2% | |
| d2 | Report | 98.5% | |
| d3+ | Report | <0.2% | |
| ¹⁵N Incorporation | Report | 99.2% | Mass Spectrometry |
Experimental Protocols
The determination of isotopic purity for labeled compounds like Upadacitinib-15N,d2 relies on sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.[1][2]
Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to determine the isotopic enrichment and distribution of deuterated and ¹⁵N-labeled compounds.[3][4]
1. Sample Preparation:
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Prepare a stock solution of Upadacitinib-15N,d2 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions to determine the linear range of detection. A typical working concentration is 1 µg/mL.
2. Chromatographic Conditions:
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LC System: UPLC or HPLC system.
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Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
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Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Mode: Full scan from m/z 100-500.
-
Data Acquisition: Profile mode.
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Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
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Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
4. Data Analysis:
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Extract the ion chromatograms for the unlabeled Upadacitinib (C₁₇H₁₉F₃N₆O, MW: 380.38) and the labeled Upadacitinib-15N,d2 (C₁₇H₁₇D₂F₃N₅¹⁵NO, MW: 383.38).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired labeled species as a percentage of the sum of the peak areas of all identified isotopic species.
Protocol 2: Structural Confirmation and Site of Labeling by NMR Spectroscopy
NMR spectroscopy is the gold standard for confirming the position of isotopic labels.[1]
1. Sample Preparation:
-
Dissolve 5-10 mg of Upadacitinib-15N,d2 in a suitable deuterated solvent (e.g., DMSO-d₆).
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Analysis: Compare the spectrum of the labeled compound to that of an unlabeled reference standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.
3. ¹⁵N NMR Spectroscopy:
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Spectrometer: Equipped with a nitrogen-sensitive probe.
-
Experiment: ¹⁵N NMR (can be a direct observe experiment or an inverse-detected experiment like ¹H-¹⁵N HSQC).
-
Analysis: The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the ¹⁵N label. The chemical shift can provide information about the electronic environment of the nitrogen atom.
4. ²H NMR Spectroscopy:
-
Spectrometer: Equipped with a deuterium probe.
-
Experiment: Direct ²H NMR.
-
Analysis: A signal in the ²H spectrum directly confirms the presence of deuterium. The chemical shift corresponds to the position of the deuterium atom(s).
Mandatory Visualizations
Signaling Pathway
Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). By inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.
Caption: Upadacitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and quality control of isotopically labeled Upadacitinib.
Caption: Workflow for isotopic purity analysis of Upadacitinib-15N,d2.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
